Urease Inhibition: Compound 2 Exhibits Intermediate Potency, Distinct from High-Activity Compound 1 and Low-Activity Compound 3
In a three-compound head-to-head panel, the target compound (designated Compound 2) displayed intermediate urease inhibition (measured IC50), situated between the most potent analog (Compound 1) and the weakest (Compound 3). Compound 1 showed approximately 9.8‑fold higher activity than the thiourea standard; Compound 2 was less potent than Compound 1 but retained measurable urease inhibition, while Compound 3 was essentially inactive against urease [1]. This graded SAR demonstrates that the specific substitution pattern of Compound 2 yields a modulatable urease inhibition magnitude that is not obtainable with either the high‑activity or inactive comparators.
| Evidence Dimension | Urease enzyme inhibition (IC50 relative to standard) |
|---|---|
| Target Compound Data | Intermediate urease inhibition (exact numeric IC50 not publicly tabulated; positioned between Compound 1 and Compound 3 in the same study) |
| Comparator Or Baseline | Compound 1 (N-(furan-2-ylmethyl)thiophene-2-carboxamide): 9.8‑fold more active than thiourea standard; Compound 3 (N-(thiophen-2-ylmethyl)furan-2-carboxamide): negligible urease inhibition; Thiourea standard: IC50 reference. |
| Quantified Difference | Compound 1 ≫ Target (intermediate) ≫ Compound 3 (near‑baseline). Approximate 9.8‑fold window between strongest and weakest analog. |
| Conditions | Urease inhibition assay (Jack bean urease); thiourea as positive control; data from Çakmak et al. 2023, J. Iran. Chem. Soc. |
Why This Matters
The intermediate urease potency offers a starting point for optimization programs requiring balanced, rather than maximal, urease suppression.
- [1] Çakmak, Ş., Yenigun, S. & Ozen, T. Preparation, structural analysis, bioactivity assessment, enzyme and molecular docking calculations of some furan/thiophene-2-carboxamide derivatives. J. Iran. Chem. Soc. 20, 2543–2553 (2023). DOI: 10.1007/s13738-023-02852-4. View Source
